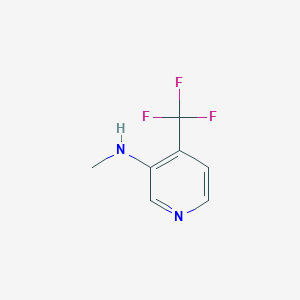
N-methyl-4-(trifluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(trifluoromethyl)pyridin-3-amine is a fascinating organic compound with a trifluoromethyl (CF₃) group attached to a pyridine ring. The trifluoromethyl group imparts unique properties, making it valuable in various applications.
Vorbereitungsmethoden
Synthetic Routes:
- One common synthetic route involves the reaction of 4-(trifluoromethyl)pyridine with methylamine in the presence of a suitable base.
- Another method utilizes N-methylpyridin-3-amine as a starting material, followed by trifluoromethylation using a CF₃ source.
Reaction Conditions:
- The reactions typically occur under mild conditions, often at room temperature.
- Catalysts such as bases (e.g., potassium carbonate) or Lewis acids (e.g., BF₃·Et₂O) facilitate the reactions.
Industrial Production:
- While industrial-scale production details are proprietary, pharmaceutical and agrochemical companies employ efficient processes to synthesize this compound.
Analyse Chemischer Reaktionen
N-methyl-4-(trifluoromethyl)pyridin-3-amine participates in various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, replacing the N-methyl group.
Oxidation/Reduction: The trifluoromethyl group influences redox behavior.
Common Reagents: Bases, nucleophiles, and oxidants.
Major Products: Diverse derivatives, including amides, esters, and heterocycles.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the trifluoromethyl group’s bioisosteric properties.
Agrochemicals: It contributes to the development of novel pesticides and herbicides.
Materials Science: The compound finds applications in OLEDs and other electronic materials.
Wirkmechanismus
- The exact mechanism depends on the specific application.
- In drug design, the trifluoromethyl group enhances lipophilicity, metabolic stability, and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other trifluoromethyl-substituted pyridines and amines.
Uniqueness: N-methyl-4-(trifluoromethyl)pyridin-3-amine’s distinct properties set it apart.
Eigenschaften
Molekularformel |
C7H7F3N2 |
|---|---|
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
N-methyl-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c1-11-6-4-12-3-2-5(6)7(8,9)10/h2-4,11H,1H3 |
InChI-Schlüssel |
XZCXJZPMTGHNQF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CN=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


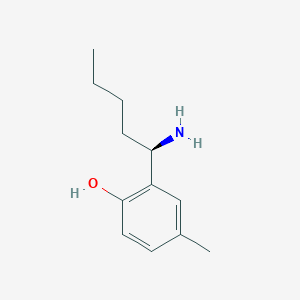

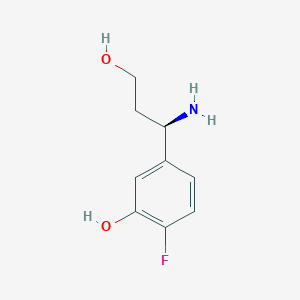
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
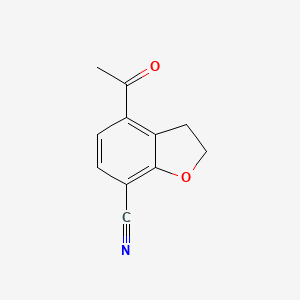
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
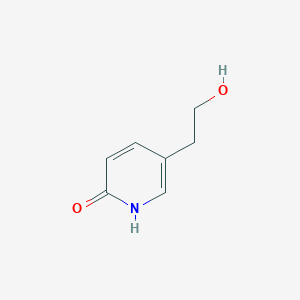

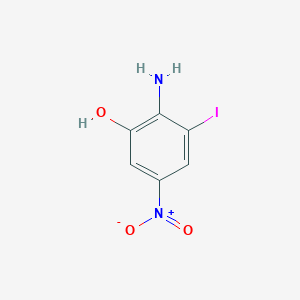
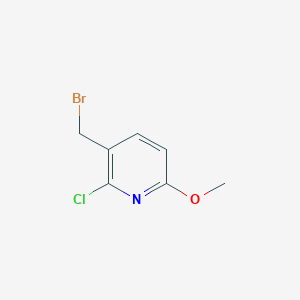
![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)

